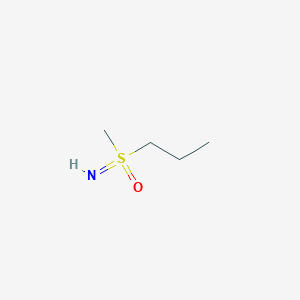
4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H10F4O2. It is characterized by the presence of trifluoromethyl and fluoro-methylphenyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid typically involves the introduction of trifluoromethyl and fluoro-methylphenyl groups into a butanoic acid backbone. One common method involves the reaction of 3-(3-fluoro-4-methylphenyl)propanoic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanone.
Reduction: Formation of 4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanol.
Substitution: Formation of derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s structural features allow it to interact with biological targets, making it a candidate for drug development
Industry: In the materials science industry, this compound can be used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid: Similar in structure but with a trifluoromethyl group instead of a fluoro-methylphenyl group.
4-(4-Fluoro-3-methylphenyl)butanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness: 4,4,4-Trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid is unique due to the combination of trifluoromethyl and fluoro-methylphenyl groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10F4O2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(3-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6-2-3-7(4-9(6)12)8(5-10(16)17)11(13,14)15/h2-4,8H,5H2,1H3,(H,16,17) |
Clé InChI |
GMMKNXVTCUGNSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(CC(=O)O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)





![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)





